![molecular formula C20H20O2 B14301813 1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 112310-00-6](/img/no-structure.png)
1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) is an organic compound with the molecular formula C16H16. . This compound is characterized by its unique structure, which includes a butene backbone with two phenyl groups attached via ether linkages. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) typically involves the reaction of 1,4-dibromo-2-butene with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated compound.
Wissenschaftliche Forschungsanwendungen
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene) can be compared with other similar compounds such as:
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4-ethenylbenzene): This compound has an ethane backbone instead of a butene backbone, which affects its chemical properties and reactivity.
1,1’-[But-2-yne-1,4-diylbis(oxy)]bis(4-ethenylbenzene): This compound has a triple bond in the butene backbone, which significantly alters its chemical behavior.
1,1’-[But-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene): This compound has methyl groups on the phenyl rings, which can influence its reactivity and applications.
Eigenschaften
112310-00-6 | |
Molekularformel |
C20H20O2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-ethenyl-4-[4-(4-ethenylphenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C20H20O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-14H,1-2,15-16H2 |
InChI-Schlüssel |
HTXUVRAYNPBKHG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.